molecular formula C14H20BClO3 B578680 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-40-2

2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B578680
M. Wt: 282.571
InChI Key: XVBSKDKUPIBZJR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-5-methoxyphenyl)boronic acid” are as follows: It has a molecular weight of 186.401, a density of 1.3±0.1 g/cm3, a boiling point of 359.6±52.0 °C at 760 mmHg, and a melting point of 185-189ºC .

Scientific Research Applications

Organosilicon Compounds in Wood Modification

Organosilicon compounds, such as organo-functional silanes, are applied in wood treatment to enhance durability, dimensional stability, and fire resistance. These treatments can recommend the application of silicon-treated wood under specific conditions, suggesting a role for similar compounds in materials science and engineering (Mai & Militz, 2004).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials are recognized for their thermoelectric properties. Systematic research highlights the potential of PEDOT and its derivatives, indicating a ZT of 10−1 to 100 for these materials, which could be relevant for niche applications due to their weight, size, and flexibility (Yue & Xu, 2012).

Safety And Hazards

“(3-Chloro-5-methoxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBSKDKUPIBZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675261
Record name 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1218789-40-2
Record name 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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